molecular formula C13H17N3O4S B2516547 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide CAS No. 2034538-61-7

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide

Cat. No.: B2516547
CAS No.: 2034538-61-7
M. Wt: 311.36
InChI Key: FGMUXUNUGGUKEB-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinone ring, a thiazole ring, and an ethoxyethyl linker, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidinone and thiazole intermediates. One common method involves the reaction of 2,5-dioxopyrrolidin-1-yl acetamide with ethylene glycol to form the ethoxyethyl intermediate. This intermediate is then reacted with 4-methylthiazole-5-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to modulate enzyme activity and interact with cellular receptors, influencing various biochemical pathways. For instance, it may act as an allosteric modulator of certain enzymes, thereby altering their activity and downstream effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.

    2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Used in the synthesis of various heterocyclic compounds.

Uniqueness

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide stands out due to its unique combination of a pyrrolidinone ring, a thiazole ring, and an ethoxyethyl linker. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a thiazole ring, a pyrrolidine moiety, and an ethoxyethyl chain. The structural components are significant as they contribute to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in various cellular processes. The thiazole ring is known for its role in modulating enzyme activity, while the pyrrolidine structure may enhance binding affinity to biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various pathways:

  • Cell Cycle Arrest : Compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Kinases : Some thiazole derivatives have been identified as inhibitors of mitotic kinesins such as HSET (KIFC1), crucial for proper cell division in cancer cells .

Table 1: In vitro Antitumor Activity of Thiazole Derivatives

CompoundIC50 (µM)Cell Line
Compound A2.7HSET Inhibition
Compound B5.1A549
Compound C6.3HCC827

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Research indicates that thiazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, studies have reported effective inhibition against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMinimum Inhibitory Concentration (MIC)
Compound D10 µg/mL (E. coli)
Compound E5 µg/mL (S. aureus)

Case Studies

  • In vitro Studies on Cancer Cell Lines : A study evaluating the cytotoxic effects of various thiazole derivatives on lung cancer cell lines demonstrated that certain derivatives significantly reduced cell viability with IC50 values ranging from 2 µM to 10 µM across different assays, indicating their potential as therapeutic agents .
  • Mechanistic Studies : Another investigation into the mechanism of action revealed that these compounds could disrupt microtubule dynamics, leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-9-12(21-8-15-9)13(19)14-4-6-20-7-5-16-10(17)2-3-11(16)18/h8H,2-7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMUXUNUGGUKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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